REACTION_CXSMILES
|
[H-].[Na+].[C:3]1(=[O:9])[NH:7][C:6](=[O:8])[CH2:5][CH2:4]1.Cl.[N:11]1[CH:16]=[CH:15][C:14]([CH2:17]Cl)=[CH:13][CH:12]=1.C1CCCCC1>CN(C=O)C>[N:11]1[CH:16]=[CH:15][C:14]([CH2:17][N:7]2[C:6](=[O:8])[CH2:5][CH2:4][C:3]2=[O:9])=[CH:13][CH:12]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
17.6 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
29.73 g
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Type
|
reactant
|
Smiles
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C1(CCC(N1)=O)=O
|
Name
|
|
Quantity
|
32.81 g
|
Type
|
reactant
|
Smiles
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Cl.N1=CC=C(C=C1)CCl
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Name
|
crude product
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
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Type
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CUSTOM
|
Details
|
was stirred with ice bath
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was cautiously added
|
Type
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STIRRING
|
Details
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The mixture was stirred at room temperature for 1 day
|
Duration
|
1 d
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a black oil
|
Type
|
CUSTOM
|
Details
|
each time decanting the boiling cyclohexane from the dark residue
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the cyclohexane
|
Type
|
CUSTOM
|
Details
|
the desired product crystallized as colorless needles (23.05 g, 60.9%) which
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CN1C(CCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |